6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
CAS No.: 19918-37-7
VCID: VC0008653
Molecular Formula: C6H4ClN3S
Molecular Weight: 185.64 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione - 19918-37-7](/images/no_structure.jpg)
Description | 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4ClN3S and a molecular weight of 185.63 g/mol. It belongs to the imidazopyridine class, which has gained attention for its diverse bioactive properties. The structural similarity between fused imidazopyridine heterocyclic ring systems and purines has led to biological investigations to assess their potential therapeutic significance. This compound has several scientific research applications. It can be used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways. It may also be used in the development of materials with specific properties, such as dyes and catalysts. Similar compounds include imidazole, a simpler structure with broad applications in pharmaceuticals and agrochemicals; 2-mercaptoimidazole, known for its antioxidant properties; and benzimidazole, widely used in medicinal chemistry for its antiparasitic and antifungal activities. The uniqueness of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications. |
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CAS No. | 19918-37-7 |
Product Name | 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |
Molecular Formula | C6H4ClN3S |
Molecular Weight | 185.64 g/mol |
IUPAC Name | 6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
Standard InChI | InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) |
Standard InChIKey | ZFZGPYPUGZLRQB-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1NC(=S)N2)Cl |
Canonical SMILES | C1=C(C=NC2=C1NC(=S)N2)Cl |
Synonyms | 6-chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione |
PubChem Compound | 2113902 |
Last Modified | Sep 13 2023 |
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